

## Ceralifimod's Cardiac Safety: A Comparative Analysis Against Non-Selective S1P Modulators

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs effective in treating autoimmune diseases such as multiple sclerosis. However, their use has been associated with cardiovascular side effects, primarily bradycardia and atrioventricular (AV) block, particularly upon treatment initiation. This guide provides a detailed comparison of the cardiac safety profile of **Ceralifimod** (ONO-4641), a selective S1P1 and S1P5 receptor agonist, with that of non-selective S1P modulators like fingolimod, siponimod, and ozanimod.

# Mechanism of Cardiac Effects: The Role of S1P Receptor Selectivity

The cardiac effects of S1P modulators are primarily mediated through the S1P1 and S1P3 receptors expressed on cardiomyocytes. Non-selective S1P modulators bind to both S1P1 and S1P3 receptors. While S1P1 agonism is crucial for the desired immunomodulatory effect of lymphocyte sequestration, S1P3 agonism is strongly implicated in the negative chronotropic effects, namely the transient reduction in heart rate (bradycardia).

**Ceralifimod**'s selectivity for S1P1 and S1P5, with little to no activity on S1P3, is hypothesized to provide a more favorable cardiac safety profile by minimizing the S1P3-mediated bradycardia.





Click to download full resolution via product page

Figure 1: Differential S1P Receptor Targeting and Cardiac Effects.

### **Comparative Cardiac Safety Data**

A randomized, double-blind, placebo-controlled study directly comparing **Ceralifimod** with the non-selective modulator fingolimod in healthy subjects provides key quantitative insights into their differing cardiac effects. Furthermore, a meta-analysis of 17 randomized controlled trials offers a broader perspective on the cardiac risks associated with various S1P modulators.



| Cardiac<br>Safety<br>Parameter                           | Ceralifimod<br>(0.05 mg)                              | Ceralifimod<br>(0.10 mg) | Fingolimod<br>(0.5 mg)                              | Siponimod                                                   | Ozanimod                                                           |
|----------------------------------------------------------|-------------------------------------------------------|--------------------------|-----------------------------------------------------|-------------------------------------------------------------|--------------------------------------------------------------------|
| Maximum Mean Heart Rate Reduction on Day 1 (vs. Placebo) | -6.2 bpm                                              | -12.0 bpm                | -14.9 bpm                                           | -5.3 bpm                                                    | -1.9 bpm                                                           |
| Incidence of<br>Bradycardia                              | Potentially reduced occurrence compared to fingolimod | -                        | 0.6%<br>(symptomatic<br>)                           | Higher risk of<br>bradyarrhyth<br>mia (RR:<br>2.75)         | No<br>significantly<br>increased risk<br>of<br>bradyarrhyth<br>mia |
| Incidence of<br>Atrioventricul<br>ar (AV) Block          | Minor effect<br>on PR<br>interval                     | -                        | First-degree: 4.8%; Second- degree (Mobitz I): 1.7% | -                                                           | 2% (First-<br>degree)                                              |
| Effect on<br>Blood<br>Pressure                           | Not reported as a significant adverse event           | -                        | Increased<br>risk of<br>hypertension<br>(RR: 2.27)  | No<br>significantly<br>increased risk<br>of<br>hypertension | Higher risk of<br>hypertension<br>(RR: 1.76)                       |

RR: Relative Risk compared to control.

## **Experimental Protocols for Cardiac Safety Assessment**

The evaluation of cardiac safety for S1P modulators in clinical trials typically involves a rigorous and standardized set of procedures to detect and characterize any potential cardiovascular



adverse events.

#### Key Methodologies:

- Electrocardiogram (ECG) Monitoring:
  - Baseline Assessment: A 12-lead ECG is performed at screening and prior to the first dose to establish a baseline cardiac profile for each participant.
  - First-Dose Monitoring: Continuous ECG (Holter) monitoring is typically conducted for at least 6 hours after the initial dose, as this is the period when the maximum heart rate reduction is expected. In some studies, 24-hour Holter monitoring is employed.
  - Follow-up ECGs: Periodic 12-lead ECGs are performed at specified intervals throughout the clinical trial to monitor for any long-term changes in cardiac function.
- Vital Sign Monitoring:
  - Heart rate and blood pressure are measured at frequent intervals (e.g., hourly) for the first
     6 hours post-dose and then at regular study visits.
- Adverse Event Reporting:
  - All cardiovascular symptoms, such as dizziness, palpitations, syncope, and chest pain, are recorded and evaluated by the study investigators.
- Exclusion Criteria:
  - Clinical trials for S1P modulators typically exclude patients with pre-existing significant cardiac conditions, such as second- or third-degree AV block, sick sinus syndrome, recent myocardial infarction, or unstable angina, to minimize risks.





Click to download full resolution via product page

Figure 2: Experimental Workflow for Cardiac Safety Assessment.

### Conclusion

The available clinical data suggests that **Ceralifimod**, a selective S1P1 and S1P5 receptor modulator, may offer an improved cardiac safety profile compared to non-selective S1P



modulators like fingolimod. This is primarily attributed to its minimal interaction with the S1P3 receptor, which is closely linked to bradycardia. The observed lower maximum mean heart rate reduction with **Ceralifimod** compared to fingolimod supports this hypothesis. However, it is important to note that even selective S1P1 agonism can have some effect on heart rate. Continued clinical investigation and real-world evidence will be crucial to fully delineate the long-term cardiac safety of **Ceralifimod** and its place in the therapeutic landscape of S1P modulators. Researchers and clinicians should remain vigilant in monitoring the cardiovascular health of patients receiving any S1P receptor modulator.

 To cite this document: BenchChem. [Ceralifimod's Cardiac Safety: A Comparative Analysis Against Non-Selective S1P Modulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668400#ceralifimod-s-cardiac-safety-profile-compared-to-non-selective-s1p-modulators]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com